Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate)
Brand Name: Vulcanchem
CAS No.: 111053-49-7
VCID: VC0025183
InChI: InChI=1S/3C16H35O4P.C12H22O3.Zr/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5,13H,1-2,6-11H2,3H3;
SMILES: CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCC(CO)(COCC=C)COCC=C.[Zr]
Molecular Formula: C60H127O15P3Zr
Molecular Weight: 1272.806

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate)

CAS No.: 111053-49-7

Cat. No.: VC0025183

Molecular Formula: C60H127O15P3Zr

Molecular Weight: 1272.806

* For research use only. Not for human or veterinary use.

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) - 111053-49-7

Specification

CAS No. 111053-49-7
Molecular Formula C60H127O15P3Zr
Molecular Weight 1272.806
IUPAC Name 2,2-bis(prop-2-enoxymethyl)butan-1-ol;dioctyl hydrogen phosphate;zirconium
Standard InChI InChI=1S/3C16H35O4P.C12H22O3.Zr/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5,13H,1-2,6-11H2,3H3;
Standard InChI Key HPUZPJSFPBSCRH-UHFFFAOYSA-N
SMILES CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCC(CO)(COCC=C)COCC=C.[Zr]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator